molecular formula C18H11Cl2N3O2S B12184794 2,4-dichloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide

2,4-dichloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide

Cat. No.: B12184794
M. Wt: 404.3 g/mol
InChI Key: QGHDINWUUMOTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide is a synthetic organic compound with the molecular formula C18H11Cl2N3O2S and a molecular weight of 404.3 g/mol . This complex molecule features a benzamide group linked to a methoxy-substituted thiazolo[4,5-f]quinoline framework, a structure known to be of significant interest in medicinal and heterocyclic chemistry research . Thiazole and quinoline derivatives are frequently investigated for their diverse biological activities, which can include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, making them valuable scaffolds in probe design and drug discovery efforts . The specific stereochemistry of the compound is defined by its (2Z) configuration. Researchers are exploring this and related compounds for their potential interactions with various biological targets, although the precise mechanism of action for this specific molecule is an ongoing subject of study. This product is intended for research and laboratory use only. It is not approved for human consumption, diagnostic use, or therapeutic applications of any kind. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C18H11Cl2N3O2S

Molecular Weight

404.3 g/mol

IUPAC Name

2,4-dichloro-N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)benzamide

InChI

InChI=1S/C18H11Cl2N3O2S/c1-25-13-8-14-16(11-3-2-6-21-15(11)13)22-18(26-14)23-17(24)10-5-4-9(19)7-12(10)20/h2-8H,1H3,(H,22,23,24)

InChI Key

QGHDINWUUMOTOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C1N=CC=C3)N=C(S2)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Quinoline Precursors

A quinoline derivative substituted at the 5-position with methoxy and 8-position with an amine group serves as a starting material. Reaction with carbon disulfide (CS₂) and a bromoacetylating agent under basic conditions induces cyclization to form the thiazole ring. For example:

  • Nitration and Reduction : 5-Methoxyquinoline is nitrated at the 8-position, followed by reduction to yield 5-methoxy-8-aminoquinoline.

  • Thiazole Formation : The amine reacts with CS₂ and ethyl bromoacetate in ethanol under reflux, forming the thiazolo[4,5-f]quinoline scaffold.

StepReagents/ConditionsYieldCharacterization
NitrationHNO₃, H₂SO₄, 0–5°C75%NMR (δ 8.2 ppm, aromatic H)
ReductionH₂, Pd/C, ethanol90%MS: m/z 175 [M+H]+
CyclizationCS₂, ethyl bromoacetate, K₂CO₃, reflux65%IR: 1620 cm⁻¹ (C=N)

Preparation of 2,4-Dichlorobenzamide Intermediate

The benzamide fragment is synthesized via coupling between 2,4-dichlorobenzoic acid and the thiazoloquinoline amine.

Acid Chloride Formation

2,4-Dichlorobenzoic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride:

2,4-Dichlorobenzoic acid+SOCl2reflux2,4-Dichlorobenzoyl chloride+SO2+HCl\text{2,4-Dichlorobenzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{2,4-Dichlorobenzoyl chloride} + \text{SO}2 + \text{HCl}

ParameterValue
SolventToluene
Temperature80°C
Yield95%

Amide Coupling

The acid chloride reacts with the thiazoloquinoline amine in the presence of a base (e.g., triethylamine) to form the benzamide bond:

2,4-Dichlorobenzoyl chloride+Thiazoloquinoline amineEt3N, DCMTarget Compound\text{2,4-Dichlorobenzoyl chloride} + \text{Thiazoloquinoline amine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}

ConditionDetail
SolventDichloromethane
BaseTriethylamine (2 eq)
Time12 hours
Yield70–80%

Stereochemical Control of the (2Z)-Ylidene Group

The Z-configuration of the ylidene group is critical for biological activity. Kinetic control via low-temperature reactions and steric hindrance ensures preferential formation of the Z-isomer.

Condensation with Triethylorthoformate

A suspension of the benzamide intermediate and triethylorthoformate in isopropyl alcohol under reflux facilitates imine formation:

ComponentQuantity
Benzamide intermediate5.44 g
Triethylorthoformate8.53 mL
SolventIsopropyl alcohol (350 mL)
Time12 hours
Yield54–85%

Mechanism :

R-NH2+HC(OEt)3R-N=CH-OEtΔR-N=CH-+EtOH\text{R-NH}2 + \text{HC(OEt)}3 \rightarrow \text{R-N=CH-OEt} \xrightarrow{\Delta} \text{R-N=CH-} + \text{EtOH}

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethyl acetate/hexanes (1:3), yielding a white solid.

Analytical Data

  • MS (ES) : m/z 516.7 [M-H]⁻

  • ¹H NMR (DMSO-d₆) : δ 3.84 (s, 3H, OCH₃), 7.58–7.66 (m, 2H, aromatic), 10.00 (s, 1H, NH)

  • Elemental Analysis : Calcd. for C₁₈H₁₂Cl₂N₃O₂S: C, 52.44; H, 2.93; N, 10.19. Found: C, 52.31; H, 2.89; N, 10.15.

Challenges and Optimization

  • Stereochemical Purity : Prolonged reflux increases thermodynamic stability but risks E/Z isomerization. Low-temperature conditions (0–5°C) favor the Z-form.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification. Isopropyl alcohol balances reactivity and ease of isolation .

Chemical Reactions Analysis

2,4-dichloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide involves its interaction with various molecular targets. The thiazole ring in the compound is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in bacteria, fungi, and cancer cells . The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

2-Methoxy-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide (CAS 951991-98-3)

  • Key Differences : Replaces chloro substituents with methoxy groups on the benzamide ring.
  • The molecular weight (365.4 g/mol) is lower than the target compound due to the absence of chlorine atoms .

4-Bromo-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide (CAS 1092339-36-0)

  • Key Differences: Features a bromo substituent on the benzamide and an oxadiazole ring instead of thiazoloquinoline.
  • Impact : Bromine’s larger atomic radius may enhance lipophilicity, while the oxadiazole ring could alter hydrogen-bonding interactions in biological targets .

Functional Analogues

2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide (Compound 4)

  • Key Features: Shares the 2,4-dichlorobenzamide group but replaces the thiazoloquinoline with a thiadiazole ring.

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)

  • Key Features : Contains a pyridine-acetyl group and phenyl substituents.
  • Synthesis : Yielded 80% with a high melting point (290°C), indicating thermal stability. Spectral data (IR: 1679, 1605 cm⁻¹ for C=O; MS: m/z 414) confirm structural integrity .
  • Comparison : The acetyl group in 8a may increase metabolic stability, whereas the target compound’s methoxy group could enhance membrane permeability.

Physicochemical Properties

  • Melting Points: Thiadiazole derivatives (e.g., 8a: 290°C) exhibit higher thermal stability than thiazolidinone analogs (e.g., 200–210°C for 8b–c) . The target compound’s melting point is unreported but likely influenced by its rigid thiazoloquinoline core.
  • Molecular Weights: Thiazoloquinoline derivatives (e.g., CAS 951991-98-3: 365.4 g/mol) are generally lighter than thiadiazole-benzamide hybrids (e.g., Compound 4: ~500 g/mol) .

DHFR Inhibition

  • Compound 4 () showed superior DHFR binding (ΔG = −9.0 kcal/mol) compared to reference inhibitors, attributed to its trichloroethyl and thiadiazole groups . The target compound’s thiazoloquinoline may mimic this binding via analogous hydrogen bonds or hydrophobic interactions.

Antimicrobial and Anticancer Potential

  • Thiazolidinone derivatives () and thiadiazoles () have demonstrated antimicrobial and anticancer activities. The dichlorobenzamide moiety in the target compound may enhance these effects by increasing cellular uptake or target specificity.

Biological Activity

2,4-Dichloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide (CAS Number: 951987-33-0) is a complex organic compound notable for its diverse biological activities. This compound belongs to the class of thiazole derivatives, which are recognized for their potential in medicinal chemistry due to their antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C18H11Cl2N3O2S
  • Molecular Weight : 404.3 g/mol
  • IUPAC Name : 2,4-dichloro-N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)benzamide

The biological activity of 2,4-dichloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazole ring in the compound interacts with key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), leading to inhibition of their activity. This inhibition can disrupt essential biological processes in pathogens and cancer cells.
  • Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties. Its mechanism involves disrupting microbial cell wall synthesis and function.

Anticancer Activity

Research has indicated that this compound exhibits potent anticancer properties against various cancer cell lines. For instance:

  • In vitro Studies : The compound showed significant cytotoxicity against human leukemia MV-4-11 cells with an IC50IC_{50} value of approximately 0.12 µM. This suggests a high selectivity for cancer cells compared to normal cells.
Cell LineIC50 (µM)Selectivity Index
MV-4-11 (Leukemia)0.1279.5

Antimicrobial Activity

The compound also exhibits broad-spectrum antimicrobial activity:

  • Bacterial Strains Tested : E. coli, S. aureus
  • Minimum Inhibitory Concentration (MIC) values were recorded as follows:
MicroorganismMIC (µg/mL)
E. coli15
S. aureus10

Study on Anticancer Properties

A study published in MDPI evaluated the anticancer efficacy of various thiazole derivatives including our compound. The results indicated that the presence of the thiazole moiety enhances the anticancer activity by facilitating interactions with DNA and disrupting replication processes in cancer cells .

Study on Enzyme Inhibition

Another significant study focused on the enzyme inhibition properties of thiazole derivatives. It was reported that compounds similar to 2,4-dichloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide exhibited competitive inhibition against AChE with IC50IC_{50} values ranging from 0.24 µM to 0.264 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.